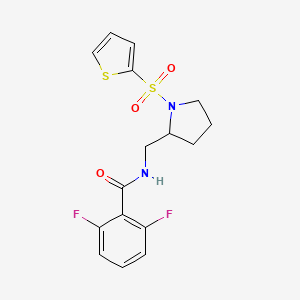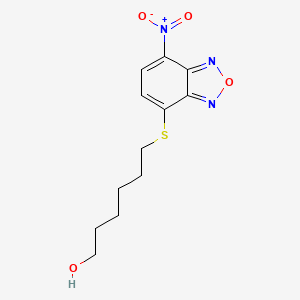
NBDHEX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, allgemein als NBDHEX bezeichnet, ist eine Verbindung, die für ihre starken inhibitorischen Wirkungen auf Glutathion-S-Transferase P1-1 (GSTP1-1) bekannt ist. Diese Verbindung hat aufgrund ihrer zytotoxischen Eigenschaften gegen verschiedene Krebszellen und ihres Potenzials als Antikrebsmittel erhebliche Aufmerksamkeit erregt .
Wirkmechanismus
Der primäre Wirkmechanismus von 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol beinhaltet die Hemmung von Glutathion-S-Transferase P1-1 (GSTP1-1). Diese Hemmung stört die Entgiftungsprozesse in Krebszellen, was zu einer Ansammlung toxischer Verbindungen und einer Induktion der Apoptose führt. Die Verbindung bildet einen stabilen Komplex mit Glutathion am aktiven Zentrum von GSTP1-1 und hemmt so seine enzymatische Aktivität .
Biochemische Analyse
Biochemical Properties
NBDHEX plays a crucial role in biochemical reactions, particularly in the inhibition of GSTs catalytic activity . It interacts with the enzyme GSTP1-1, disrupting its function and leading to the death of tumor cells . This interaction is not a substrate for the multidrug resistance-associated protein 1 (MRP1), a specific export pump .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by triggering apoptosis in several tumor cell lines . Moreover, it impacts cell signaling pathways, specifically associated with c-Jun NH2-terminal kinase and c-Jun activation . It also influences gene expression and cellular metabolism, particularly through the oxidation of glutathione and activation of p38 MAPK .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with GSTP1-1 . It inhibits the catalytic activity of GSTs, thereby disrupting the interaction between GSTP1-1 and key signaling effectors . This leads to changes in gene expression and triggers apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound triggers two different types of cell death: a caspase-dependent apoptosis in certain cells and a necrotic phenotype in others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the detoxification of xenobiotics. It interacts with the enzyme GSTP1-1, which is involved in the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, as well as products of oxidative stress .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol beinhaltet die Reaktion von 7-Nitro-2,1,3-benzoxadiazol mit Hexanthiol unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Kaliumcarbonat, um die nukleophile Substitutionsreaktion zu erleichtern .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, würde die Synthese von 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol in größerem Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Thiolgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder andere Oxidationsmittel.
Substitution: Reagenzien wie Alkylhalogenide können für nukleophile Substitutionsreaktionen verwendet werden.
Geformte Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Reduktion der Nitrogruppe ein Amino-Derivat ergeben, während Substitutionsreaktionen verschiedene alkylierte Produkte ergeben könnten .
Wissenschaftliche Forschungsanwendungen
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Sonde bei der Untersuchung der Enzymkinetik und -interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum.
Medizin: Untersucht auf seine Antikrebsaktivität, insbesondere bei der gezielten Behandlung von medikamentenresistenten Krebszellen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Sonden .
Vergleich Mit ähnlichen Verbindungen
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol ist einzigartig in seinen starken inhibitorischen Wirkungen auf GSTP1-1 und seiner Fähigkeit, die Apoptose in Krebszellen zu induzieren. Ähnliche Verbindungen umfassen:
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexansäure: Ein Metabolit von 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol mit ähnlichen inhibitorischen Eigenschaften.
MC2752 und MC2753: Analoga von 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol mit Modifikationen, um ihre inhibitorischen Wirkungen zu verbessern
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren spezifischen Interaktionen mit GSTP1-1 und ihrer Gesamtwirksamkeit bei der Hemmung des Enzyms .
Eigenschaften
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]
ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.
A: this compound is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]
A: Yes, docking studies have been conducted to predict the binding mode of this compound and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]
ANone: Studies on this compound analogues revealed several key SAR points:
- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]
- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]
- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []
- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []
A: While specific stability data is limited in the provided articles, this compound analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of this compound, potentially improving its targeting and reducing off-target effects. []
ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.
A: this compound exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] this compound undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []
A: this compound demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed this compound's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, this compound demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]
A: While the provided articles do not extensively address this compound resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to this compound. [] This suggests that GSTP1-1 expression levels could influence this compound sensitivity.
A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted this compound delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release this compound specifically within the tumor microenvironment, potentially enhancing its therapeutic index.
ANone: The research articles mention the use of various analytical techniques for studying this compound, including:
- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of this compound and its analogues. [, ]
- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]
- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of this compound metabolites, specifically its glucuronide conjugate. []
- Spectroscopic methods: Employed to investigate the interaction of this compound with GSTs and characterize its mechanism of action. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

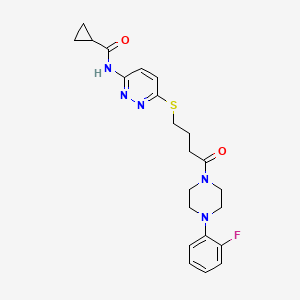
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)
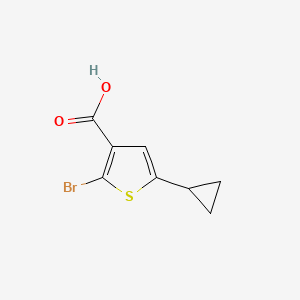
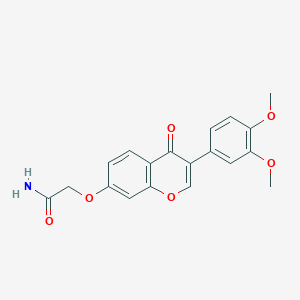

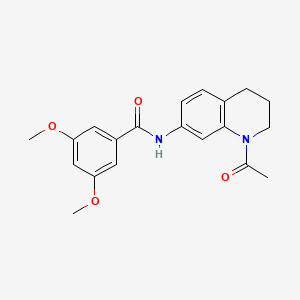
![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B2805572.png)
![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
